molecular formula C11H12N4O2 B14902172 n-(2-(1h-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide

n-(2-(1h-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide

Cat. No.: B14902172
M. Wt: 232.24 g/mol
InChI Key: ZUTPJPKWVHXTKI-UHFFFAOYSA-N
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Description

N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide is a compound that belongs to the class of 1,2,4-triazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide typically involves the reaction of 2-(1H-1,2,4-triazol-1-yl)aniline with methoxyacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring in the compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,4-Triazol-1-yl)benzoic acid
  • 2-(1H-1,2,4-Triazol-1-yl)terephthalic acid
  • 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids

Uniqueness

N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyacetamide group enhances its solubility and bioavailability, making it a promising candidate for various applications .

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

2-methoxy-N-[2-(1,2,4-triazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C11H12N4O2/c1-17-6-11(16)14-9-4-2-3-5-10(9)15-8-12-7-13-15/h2-5,7-8H,6H2,1H3,(H,14,16)

InChI Key

ZUTPJPKWVHXTKI-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC=CC=C1N2C=NC=N2

Origin of Product

United States

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